2-(4-{[7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid
Description
This compound is a naphthyridine derivative characterized by a 1,8-naphthyridine core substituted with:
- A 7-methyl group at position 5.
- A 2-methylpiperidine-1-carbonyl moiety at position 2.
- An aminophenyl acetic acid group at position 4 via a phenyl linker.
The 1,8-naphthyridine scaffold is notable for its planar aromatic structure, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[4-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-6-11-19-22(27-18-9-7-17(8-10-18)13-21(29)30)20(14-25-23(19)26-15)24(31)28-12-4-3-5-16(28)2/h6-11,14,16H,3-5,12-13H2,1-2H3,(H,29,30)(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTSBFAVEHHUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)CC(=O)O)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via cyclization reactions involving isothiocyanates and α-haloketones.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible antimicrobial or anticancer activity due to its sulfonamide structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(4-{[7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a decrease in folate production, ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The compound shares structural homology with other 1,8-naphthyridine derivatives. Below is a comparative analysis with a closely related analogue: 2-[7-Methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (referred to as Compound A in this discussion) .
| Property | Target Compound | Compound A |
|---|---|---|
| Core Structure | 1,8-Naphthyridine with 4-aminophenyl acetic acid | 1,8-Naphthyridine with 4-oxo group and acetamide side chain |
| Position 3 Substituent | 2-Methylpiperidine-1-carbonyl (basic, stereochemically complex) | 4-Methylbenzoyl (aromatic, lipophilic) |
| Position 4 Functional Group | Acetic acid (polar, ionizable at physiological pH) | Acetamide linked to 2-(trifluoromethyl)phenyl (non-ionizable, highly lipophilic) |
| Molecular Weight | ~465.5 g/mol (estimated) | 511.5 g/mol (reported) |
| Key Interactions | Hydrogen bonding (via acetic acid), potential ionic interactions | Hydrophobic interactions (trifluoromethyl), π-π stacking (benzoyl group) |
| Solubility | Higher aqueous solubility due to ionizable acetic acid | Lower solubility due to trifluoromethyl and benzoyl groups |
| Synthetic Complexity | Challenging due to stereochemistry at 2-methylpiperidine | Moderate; trifluoromethyl synthesis may require specialized reagents |
Research Findings and Functional Implications
Bioavailability and Permeability: The acetic acid group in the target compound improves solubility but may limit passive membrane permeability. Active transport mechanisms (e.g., via monocarboxylate transporters) could enhance cellular uptake . Compound A’s trifluoromethylphenyl group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration but requiring formulation optimization for solubility .
Compound A’s benzoyl group may engage in π-π stacking with hydrophobic kinase domains, though the lack of ionizable groups could reduce binding specificity.
Metabolic Stability :
- The target compound’s 2-methylpiperidine group may undergo cytochrome P450-mediated oxidation, whereas Compound A ’s trifluoromethyl group is metabolically resistant, prolonging half-life .
Significance of Structural Differences
- Polarity vs. Lipophilicity : The acetic acid group prioritizes solubility and target engagement in hydrophilic environments (e.g., extracellular enzymes), while Compound A ’s design favors central nervous system targets.
- Synthetic Feasibility : The target compound’s stereochemical complexity necessitates asymmetric synthesis, whereas Compound A ’s synthesis is more straightforward but requires costly fluorinated reagents.
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